molecular formula C7H14F3N B3199513 (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine CAS No. 1016878-96-8

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine

Cat. No. B3199513
CAS RN: 1016878-96-8
M. Wt: 169.19 g/mol
InChI Key: NKHZHDBLXGUHAA-UHFFFAOYSA-N
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Description

“(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C7H14F3N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 . This indicates that the compound has a branched structure with a trifluoroethyl group attached to an amine group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 169.19 .

Scientific Research Applications

  • Synthesis Techniques and Derivatives Formation : Research has shown methods for synthesizing compounds related to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine. For instance, the synthesis of higher 1,1-dichloro-3-methylalkanes, leading to 3-methylalk-l-ynes, is achieved through the condensation of vinyl chloride with secondary alkyl chlorides (Okhlobystin et al., 1962). Similarly, the study of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including structures resembling (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine, offers insights into their potential applications (Castaneda et al., 2001).

  • Bio-based Chemical Production : A study on the Ru-catalyzed hydrogenation-decarbonylation of amino acids to produce bio-based primary amines highlights the potential of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine derivatives in sustainable chemistry (Verduyckt et al., 2017).

  • Amidation Processes : The use of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines, including structures related to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine, demonstrates its potential in synthetic organic chemistry (Lanigan et al., 2013).

  • Optical Resolution and Stereochemistry : The optical resolution of acids using diethylamine, related to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine, highlights its application in chiral chemistry and the importance of understanding stereochemical properties (Nohira et al., 1986).

  • Chiral Analysis in Fermented Foods : A study involving the Ehrlich degradation of l-Isoleucine in fermented foods, leading to the formation of compounds including 2-methylbutyl and 2-methylbutanoate esters, is relevant for understanding the flavor chemistry and the role of chiral compounds similar to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine in food science (Matheis et al., 2016).

Safety and Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H226, H302, H314, and H335 . These codes indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-N-(2,2,2-trifluoroethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHZHDBLXGUHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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